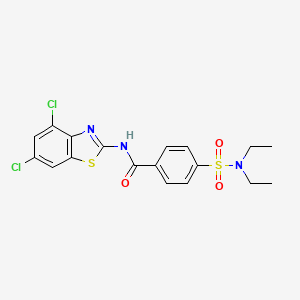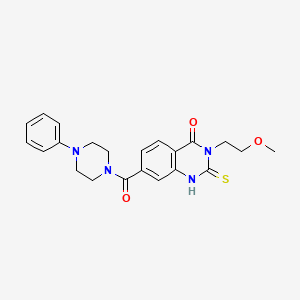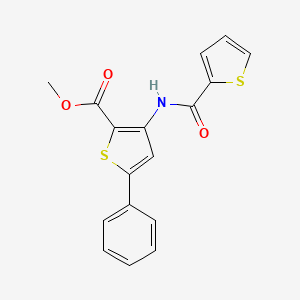![molecular formula C20H20F3N3OS B6579374 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391865-97-7](/img/structure/B6579374.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide (ATB-TFM) is a novel compound with potential applications in the fields of medicine and biochemistry. It is a derivative of adamantane, which is an organic compound with a cubic structure. ATB-TFM has several unique properties, such as high solubility in water, high stability in the presence of acids and bases, and low toxicity to humans and animals. As such, it has become an important research tool in the laboratory.
Aplicaciones Científicas De Investigación
Antiviral Activity Against Dengue Virus (DENV)
Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (referred to as compound 3) as a dual-acting hybrid. This compound combines structural elements from known DENV inhibitors, amantadine and benzsulfonamide derivatives. Notably, compound 3 exhibits significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) while maintaining low cytotoxicity (CC50 < 100 µM) .
Noncovalent Interactions and Molecular Docking Studies
Quantitative assessments of noncovalent interactions in related compounds provide insights into their binding mechanisms. Researchers have used the PIXEL method and Hirshfeld surface analysis to understand the nature of interactions involving halogen substitutions .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c21-20(22,23)15-4-2-1-3-14(15)16(27)24-18-26-25-17(28-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMKEOBJWFYILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)

![2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6579330.png)
![4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579336.png)
![N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6579340.png)
![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6579348.png)
![ethyl 3-(4-chlorophenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6579355.png)
![N-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)-1-[(phenylcarbamoyl)amino]formamide](/img/structure/B6579362.png)
![3-(4-chlorophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6579368.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide](/img/structure/B6579388.png)
![ethyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6579392.png)
![methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate](/img/structure/B6579393.png)
